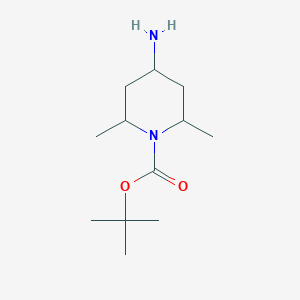

tert-Butyl 4-amino-2,6-dimethylpiperidine-1-carboxylate

Description

tert-Butyl 4-amino-2,6-dimethylpiperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate (Boc) protecting group at the 1-position, amino functionality at the 4-position, and methyl substituents at the 2- and 6-positions. This compound is of interest in medicinal chemistry and organic synthesis due to its structural versatility, which allows for applications in drug intermediate synthesis and chiral ligand design. Key characteristics likely include moderate steric hindrance from the methyl groups and enhanced nucleophilicity at the amino site, which may influence its reactivity in coupling or functionalization reactions.

Properties

Molecular Formula |

C12H24N2O2 |

|---|---|

Molecular Weight |

228.33 g/mol |

IUPAC Name |

tert-butyl 4-amino-2,6-dimethylpiperidine-1-carboxylate |

InChI |

InChI=1S/C12H24N2O2/c1-8-6-10(13)7-9(2)14(8)11(15)16-12(3,4)5/h8-10H,6-7,13H2,1-5H3 |

InChI Key |

UWNNQBIGNFPJRP-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(CC(N1C(=O)OC(C)(C)C)C)N |

Origin of Product |

United States |

Preparation Methods

Boc Protection of 4-Aminopiperidine Derivatives

A widely reported approach to prepare tert-butyl 4-amino-2,6-dimethylpiperidine-1-carboxylate involves the Boc protection of the corresponding 4-aminopiperidine or its derivatives. The general synthetic route includes:

- Starting from 4-aminopiperidine or 4-piperidinecarboxamide derivatives.

- Reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA).

- Controlled stirring at room temperature for 8–10 hours to achieve complete protection.

- Work-up involving pH adjustment, extraction, drying, and crystallization to isolate the Boc-protected intermediate.

This method is exemplified in the patent CN104628627A, which describes the synthesis of 1-Boc-4-aminopiperidine with high yield and purity, using triethylamine as a base and acetone for crystallization. The process benefits from simple operation and industrial scalability.

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | 4-piperidinecarboxamide, TEA, Boc2O | Stir at 20-25°C for 8-10 h; pH adjustment |

| 2 | Extraction with dichloromethane | Drying and concentration |

| 3 | Acetone crystallization (0-2°C) | Isolation of 1-Boc-4-piperidyl urea intermediate |

Conversion to 4-Amino Derivative via Bromine Oxidation

Following Boc protection, the conversion of the protected urea intermediate to the 4-amino derivative involves:

- Treatment of the Boc-protected intermediate with bromine in sodium hydroxide solution.

- Refluxing for 3–5 hours under controlled temperature.

- Cooling and pH adjustment to 5–6 with dilute hydrochloric acid.

- Extraction with chloroform, drying, and concentration.

- Crystallization in petroleum ether at low temperature to obtain the final product as a white crystalline solid.

This step effectively introduces the amino group at the 4-position while maintaining the Boc protection on the nitrogen, as detailed in the same patent.

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | Bromine, NaOH (40-60%), reflux 3-5h | Oxidative conversion of urea to amino group |

| 2 | pH adjustment with dilute HCl | Extraction and drying |

| 3 | Petroleum ether crystallization | Isolation of this compound |

Direct Boc Protection of 2,6-Dimethylpiperidine

Another route involves direct Boc protection of 2,6-dimethylpiperidine, followed by amination at the 4-position. This method typically uses:

- 2,6-dimethylpiperidine as starting material.

- Reaction with tert-butyl chloroformate in the presence of triethylamine.

- Room temperature reaction with subsequent purification.

This approach is simpler but requires careful control to ensure selective amination at the 4-position and avoid over-substitution or side reactions.

Reaction Conditions and Optimization

The preparation steps involve several critical parameters:

| Parameter | Typical Range/Conditions | Notes |

|---|---|---|

| Solvent | Dichloromethane, acetone, petroleum ether | Used for extraction and crystallization |

| Temperature | 20–25°C for Boc protection; reflux (60–90°C) for bromine oxidation | Controlled to optimize yield and selectivity |

| Reaction Time | 8–10 h for Boc protection; 3–5 h for oxidation | Ensures complete conversion |

| Base | Triethylamine (TEA) | Preferred for Boc protection |

| pH Adjustment | pH 6–7 after Boc protection; pH 5–6 after oxidation | Critical for product isolation |

The use of triethylamine in amounts ranging from 1.1 to 2 equivalents is common to neutralize generated acids and drive the Boc protection reaction forward. The oxidation step requires careful control of bromine addition and pH to prevent side reactions.

Analytical Characterization

The final product is characterized by standard analytical techniques to confirm structure and purity:

- Nuclear Magnetic Resonance (NMR): ^13C NMR spectra show characteristic chemical shifts for carbamate carbonyl (around 154–166 ppm) and piperidine ring carbons.

- Melting Point and Crystallinity: Low-temperature crystallization yields stable white crystals with consistent melting points.

- Purity: High purity is achieved through optimized extraction and crystallization protocols.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-amino-2,6-dimethylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of nitro or nitroso derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, tert-Butyl 4-amino-2,6-dimethylpiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .

Biology: The compound is used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists/antagonists. It plays a role in the development of new drugs and therapeutic agents .

Medicine: In medicinal chemistry, this compound is used in the design and synthesis of novel drug candidates. It is involved in the development of treatments for various diseases, including cancer and neurological disorders .

Industry: The compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers, resins, and other advanced materials .

Mechanism of Action

The mechanism of action of tert-Butyl 4-amino-2,6-dimethylpiperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The compound interacts with molecular targets such as enzymes or receptors, altering their activity and leading to therapeutic effects. The exact pathways involved vary depending on the specific biological target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (C₁₅H₂₃N₃O₂)

- Structure: Differs by replacing the 4-amino and 2,6-dimethyl groups with a pyridin-3-yl substituent at the 4-position.

- Molecular Weight : 277.36 g/mol (vs. ~241.34 g/mol for the target compound, estimated based on formula C₁₂H₂₄N₂O₂).

tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate (C₁₃H₂₅NO₃)

- Structure: Features a 3-hydroxypropyl group at the 4-position instead of amino and methyl groups.

- Molecular Weight : 243.34 g/mol.

- Physicochemical Properties: Solubility: High solubility in polar solvents (e.g., methanol, DMSO) due to the hydroxyl group. ADME: Moderate blood-brain barrier (BBB) permeability and low CYP450 inhibition .

- Synthesis: Utilizes di-tert-butyl dicarbonate and 3-(4-piperidinyl)propanol under alkaline conditions .

tert-Butyl 2,6-dimethylpiperidine-1-carboxylate (C₁₂H₂₃NO₂)

- Structure: Lacks the 4-amino group but retains 2,6-dimethyl substitution.

- Molecular Weight : 213.32 g/mol.

- Synthesis : Likely involves Boc protection of 2,6-dimethylpiperidine, a common strategy for amine protection .

- Applications: Serves as a building block for non-polar intermediates, where the absence of an amino group reduces reactivity toward electrophiles.

Structural and Functional Analysis

Table 1: Key Properties of Compared Compounds

*Estimated data for the target compound based on structural analogs.

Research Implications and Gaps

- Reactivity: The 4-amino group in the target compound may enable coupling reactions (e.g., amide bond formation), contrasting with the hydroxyl or pyridinyl groups in analogs.

- Biological Activity: Amino-substituted piperidines often exhibit enhanced interactions with enzymes or receptors compared to methyl- or hydroxypropyl-substituted variants.

- Data Limitations : Direct experimental data on the target compound’s solubility, toxicity, or crystallinity are absent in the provided evidence, necessitating further study.

Biological Activity

Tert-butyl 4-amino-2,6-dimethylpiperidine-1-carboxylate (CAS: 1801241-14-4) is a piperidine derivative notable for its diverse biological activities and potential applications in medicinal chemistry. Its structure, characterized by a tert-butyl group and two methyl groups on the piperidine ring, contributes to its unique pharmacological properties. This article explores its biological activity, synthesis pathways, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C₁₂H₂₄N₂O₂

- Molecular Weight : 228.33 g/mol

The compound is synthesized through the reaction of 4-amino-2,6-dimethylpiperidine with tert-butyl chloroformate, typically in the presence of a base like triethylamine, under controlled conditions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of neuropharmacology and cancer therapy. The compound serves as a building block for synthesizing pharmaceuticals with potential analgesic, anti-inflammatory, and antipsychotic properties.

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter receptors and enzymes. Modifications to its structure can enhance or alter its activity against specific biological targets.

Neuropharmacology

Studies have shown that derivatives of this compound can modulate neurotransmitter systems, particularly those involved in mood regulation and cognitive function. For instance:

- Dopamine Receptor Modulation : Some derivatives exhibit affinity for dopamine receptors, suggesting potential use in treating disorders like Parkinson's disease .

Cancer Therapy

Recent investigations highlight the anticancer potential of piperidine derivatives. For example:

- Cytotoxic Activity : Compounds similar to this compound have demonstrated cytotoxic effects in various cancer cell lines. In one study, a related compound showed improved cytotoxicity compared to standard chemotherapeutics like bleomycin .

Case Study 1: Neuroprotective Effects

A study focused on a derivative of this compound demonstrated neuroprotective effects in animal models of Parkinson's disease. The compound was found to alleviate symptoms and prevent neurodegeneration by acting as a D3 receptor agonist .

Case Study 2: Anticancer Activity

In vitro studies revealed that certain modifications of this compound enhanced apoptosis induction in FaDu hypopharyngeal tumor cells. The mechanism was linked to the activation of apoptotic pathways through receptor interactions .

Comparative Analysis of Biological Activity

Q & A

Q. What are the critical safety protocols for handling tert-Butyl 4-amino-2,6-dimethylpiperidine-1-carboxylate in laboratory settings?

- Methodological Answer : Researchers must prioritize personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, to prevent skin/eye contact, as the compound may cause severe irritation (Category 1A/1B/1C for skin corrosion) . Work in a fume hood to avoid inhalation of vapors or dust, and use grounded equipment to mitigate electrostatic discharge risks. Spills should be contained with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste . Always consult the compound’s Safety Data Sheet (SDS) for specific hazards, such as acute oral toxicity (Category 4) and aquatic environmental risks (Category 3) .

Q. How can researchers determine the purity and structural identity of this compound?

- Methodological Answer : Purity can be assessed via HPLC with UV detection (λ ~254 nm) or GC-MS for volatile impurities. Structural confirmation requires - and -NMR spectroscopy to verify the tert-butyl group (δ ~1.4 ppm for , ~28 ppm for ) and piperidine ring protons (δ ~2.5–3.5 ppm) . High-resolution mass spectrometry (HRMS) ensures accurate molecular weight confirmation. Cross-validate with Fourier-transform infrared spectroscopy (FTIR) for functional groups (e.g., carbonyl stretch at ~1680–1720 cm) .

Q. What are the recommended storage conditions to maintain the stability of this compound?

- Methodological Answer : Store in a tightly sealed, light-resistant container under inert gas (e.g., argon) at –20°C to prevent degradation. Avoid exposure to moisture, as hydrolysis of the tert-butyl carbamate group may occur. Stability studies under accelerated conditions (40°C/75% RH for 4 weeks) can predict shelf-life .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to enhance yield and selectivity?

- Methodological Answer : Optimize Boc-protection of the amine group using di-tert-butyl dicarbonate (BocO) in a dichloromethane/water biphasic system with catalytic DMAP . Monitor reaction progress via TLC (R ~0.5 in 3:7 ethyl acetate/hexane). Purify via flash chromatography (silica gel, gradient elution) or recrystallization from ethanol/water. For stereochemical control, employ chiral auxiliaries or asymmetric hydrogenation catalysts (e.g., Ru-BINAP complexes) .

Q. What strategies resolve discrepancies in crystallographic data for derivatives of this compound?

- Methodological Answer : Use SHELX software for structure refinement, particularly SHELXL for small-molecule crystallography, to address twinning or disorder in crystals . Cross-validate with PLATON’s ADDSYM tool to detect missed symmetry. If data contradictions persist (e.g., R > 5%), re-examine diffraction images for ice rings or radiation damage. Deposit final structures in the Cambridge Structural Database (CSD) for peer validation .

Q. How can researchers assess the environmental toxicity of this compound?

- Methodological Answer : Perform OECD 201/202 assays to evaluate acute aquatic toxicity using Daphnia magna or algae. For chronic effects, conduct 21-day fish embryo toxicity tests (FET). Although existing SDS data indicate potential long-term aquatic hazards (Category 3) , experimental LC or EC values are necessary for quantitative risk assessment. Mitigate environmental release via incineration (≥1000°C) with scrubbers for nitrogen oxide byproducts .

Q. What analytical methods detect degradation products under stressed conditions?

- Methodological Answer : Subject the compound to oxidative (HO), acidic (0.1M HCl), and thermal stress (60°C for 24 hours). Analyze degradation products via LC-MS/MS with a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid). Identify major impurities (e.g., hydrolyzed piperidine derivatives) using tandem mass fragmentation patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.